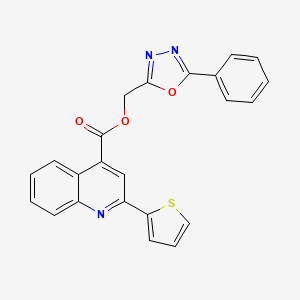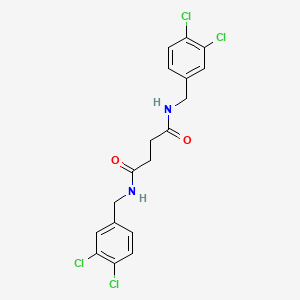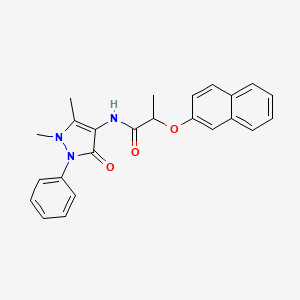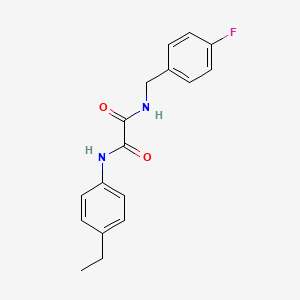
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate
描述
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate is a complex organic compound that features a combination of oxadiazole, thiophene, and quinoline moieties
作用机制
Target of Action
The primary targets of the compound “(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2-thienyl)-4-quinolinecarboxylate” are currently unknown. Oxadiazoles, a class of compounds to which this molecule belongs, have been found to have a wide range of applications in medicinal chemistry . .
Mode of Action
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . The specific pathways affected by this compound would depend on its targets and mode of action.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the phenyl group. The thiophene and quinoline moieties are then incorporated through a series of coupling reactions. The final step often involves esterification to form the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
化学反应分析
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
科学研究应用
Chemistry
In chemistry, (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes, and photovoltaic cells. Its unique electronic properties make it suitable for these high-tech applications.
相似化合物的比较
Similar Compounds
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
What sets this compound apart is its combination of three distinct moieties: oxadiazole, thiophene, and quinoline. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, from drug design to materials science.
属性
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophen-2-ylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-23(28-14-21-25-26-22(29-21)15-7-2-1-3-8-15)17-13-19(20-11-6-12-30-20)24-18-10-5-4-9-16(17)18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALDFXVKMBORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B4795731.png)

![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4795757.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4795796.png)


![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4795819.png)
![N-(2-{4-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B4795820.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
